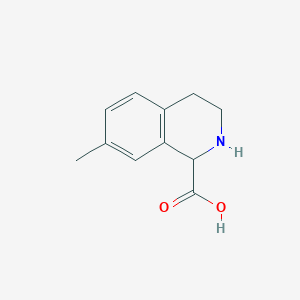

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-Me-THIQ-1-COOH) is a tetrahydroisoquinoline (THIQ) derivative featuring a methyl substituent at position 7 and a carboxylic acid group at position 1. THIQs are privileged scaffolds in medicinal chemistry due to their structural resemblance to bioactive alkaloids and their versatility in drug design . This article compares 7-Me-THIQ-1-COOH with similar compounds, focusing on structural, synthetic, and functional differences.

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMTUHZNKPXWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .

Another method involves the Petasis reaction, which combines an aldehyde, an amine, and a boronic acid to form the tetrahydroisoquinoline core. This reaction can be further modified to introduce the carboxylic acid group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methyl group at the seventh position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes like catechol-O-methyltransferase, which plays a role in the metabolism of neurotransmitters . The compound’s effects on dopaminergic neurons are of particular interest, as it may modulate dopamine levels and influence neuronal function .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence THIQ derivatives' electronic properties, solubility, and bioavailability:

- 6,7-Dimethoxy-THIQ-1-COOH : Methoxy groups at positions 6 and 7 increase electron density and polarity, improving interactions with enzymes like influenza PA endonuclease and catechol-O-methyltransferase (COMT) .

- 7-Bromo-THIQ-1-COOH : Bromine at position 7 adds steric hindrance and electronic effects, which may alter binding kinetics in enzyme inhibition .

Table 1: Structural and Physicochemical Properties

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 7-Me-THIQ-1-COOH | 7-CH₃ | C₁₁H₁₃NO₂ | 191.23* | Hydrophobic, moderate polarity |

| 6,7-Dimethoxy-THIQ-1-COOH | 6,7-OCH₃ | C₁₂H₁₅NO₄ | 253.25 | Polar, electron-rich |

| 7-Bromo-THIQ-1-COOH | 7-Br | C₁₀H₁₀BrNO₂ | 280.10 | Steric bulk, halogen interactions |

*Calculated from exact mass data in .

7-Me-THIQ-1-COOH

- Petasis Reaction: Utilizes boronic acids, glyoxylic acid, and chiral amines to construct the THIQ backbone. For example, 6,7-dimethoxy-THIQ-1-COOH was synthesized using (R)-phenylglycinol and 3,4-dimethoxyphenylboronic acid .

- Pomeranz–Fritsch–Bobbitt Cyclization: Involves cyclization of aminoacetals under acidic conditions. This method achieved enantioselectivity up to 99% e.e. for 6,7-dimethoxy derivatives .

6,7-Dimethoxy-THIQ-1-COOH

- Key Steps: Petasis reaction with (R)-phenylglycinol, 3,4-dimethoxyphenylboronic acid, and glyoxylic acid. Pomeranz–Fritsch–Bobbitt cyclization in 20% HCl, followed by hydrogenation and ammonium hydroxide treatment .

- Yield : 67% after column chromatography .

6,7-Dimethoxy-THIQ-1-COOH

- Antiviral Activity : Inhibits influenza virus PA endonuclease (IC₅₀ = 0.5 μM) .

- Enzyme Inhibition : Acts as a COMT inhibitor, relevant in Parkinson’s disease treatment .

7-Me-THIQ-1-COOH

- Metabolic Role : Identified as a metabolite with an exact mass of 227.0747 Da . Biological activity remains uncharacterized but inferred to differ due to methyl vs. methoxy groups.

7-Bromo-THIQ-1-COOH

- Potential Applications: Halogenated THIQs are explored as protease inhibitors or radioligands, though specific data is lacking .

Biological Activity

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-MTHIQCA) is a bicyclic compound with significant biological activity and therapeutic potential. Its unique structure, characterized by a tetrahydroisoquinoline framework, positions it as a valuable candidate in medicinal chemistry. This article explores the biological activities of 7-MTHIQCA, focusing on its pharmacological effects, mechanisms of action, and synthesis pathways.

- Molecular Formula : C₁₁H₁₄N₁O₂

- Molecular Weight : 194.24 g/mol

- IUPAC Name : this compound

The hydrochloride form of 7-MTHIQCA enhances its solubility in aqueous solutions, which is beneficial for biological studies and pharmaceutical formulations.

Neuroprotective Effects

Research indicates that 7-MTHIQCA has neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Parkinson's disease. The compound acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which may help in alleviating symptoms associated with dopamine deficiency .

Antimicrobial Activity

Studies have shown that derivatives of 7-MTHIQCA exhibit antimicrobial properties. For instance, certain analogs have been reported to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), a significant factor in antibiotic resistance . This suggests a potential application in developing new antimicrobial agents.

The mechanism of action for 7-MTHIQCA involves modulation of neurotransmitter systems in the central nervous system. It has been observed to interact with dopamine receptors, influencing dopamine release and uptake. This interaction is crucial for its neuroprotective effects and potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Exhibits different biological activity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Potentially enhanced lipophilicity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl substitution at position 1 | Varies in receptor affinity |

These compounds share structural similarities with 7-MTHIQCA but differ in their functional groups and positions of substitution on the isoquinoline ring system. Such variations can significantly affect their biological activity and pharmacological profiles.

Synthesis Pathways

The synthesis of 7-MTHIQCA can be achieved through several methods involving various precursors and reaction conditions. Key synthetic routes include:

- Cyclization Reactions : Utilizing starting materials such as amino acids or related compounds to form the isoquinoline structure.

- Functionalization : Introduction of the carboxylic acid group through oxidation or carboxylation reactions.

These methods not only facilitate the production of 7-MTHIQCA but also allow for the development of novel derivatives with enhanced biological activity .

Case Studies

Several studies highlight the effectiveness of 7-MTHIQCA in various biological contexts:

- Parkinson's Disease Treatment : A study demonstrated that derivatives of 7-MTHIQCA could significantly reduce symptoms in animal models by enhancing dopaminergic activity .

- Antimicrobial Efficacy : Another research project revealed that specific analogs of this compound effectively inhibited bacterial growth in vitro, suggesting potential use as a new antibiotic .

Q & A

What are the standard synthetic routes for 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

Category: Basic

Answer:

The compound is typically synthesized via cyclization of ketoamides using organomagnesium reagents (e.g., Grignard reagents) followed by acid-mediated cyclization . Diastereoselective approaches using morpholinone derivatives and chiral auxiliaries (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) are also employed to control stereochemistry . Key steps include nucleophilic addition to ketoamides, cyclization, and protecting group cleavage. Reaction conditions often involve tertiary amines (e.g., triethylamine) as bases in anhydrous solvents .

How can researchers optimize reaction conditions to improve synthesis yields?

Category: Advanced

Answer:

Optimization strategies include:

- Base selection: Tertiary amines (triethylamine) enhance nucleophilic addition efficiency compared to inorganic bases .

- Chiral induction: Use of enantiopure chiral amines or auxiliaries improves diastereomeric excess, reducing the need for chromatographic separation .

- Temperature control: Low-temperature conditions (-20°C to 0°C) during Grignard reactions minimize side reactions .

- Catalysis: Acid catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps . Yields can increase from <50% to >80% with these adjustments .

What spectroscopic techniques are critical for structural characterization?

Category: Basic

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and carboxylic acid groups) .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula and purity (e.g., m/z 442.3291 for C₂₈H₄₄NO₃ [M+H]⁺) .

- X-ray crystallography: Resolves absolute configuration for chiral derivatives .

- UV-VIS spectroscopy: Monitors metal-complex formation in stability studies .

How can discrepancies in reported biological activities be addressed?

Category: Advanced

Answer:

Discrepancies often arise from:

- Dose-dependent effects: In vivo antiproliferative activity in colorectal carcinoma models varies between 10 mg/kg (moderate inhibition) and 25 mg/kg (significant suppression) .

- Model specificity: Differences in cell lines or animal models (e.g., albino Wistar rats vs. murine models) affect outcomes .

- Purity validation: Impurities from incomplete cyclization or racemization can skew results. Use HPLC with chiral columns to verify enantiopurity .

What strategies enable enantioselective synthesis?

Category: Advanced

Answer:

- Chiral pool synthesis: Start with enantiopure amino acids (e.g., L-spinacine) to retain stereochemistry during cyclization .

- Asymmetric catalysis: Chiral ligands (e.g., BINOL derivatives) in transition metal-catalyzed reactions enhance enantiomeric ratios .

- Dynamic kinetic resolution: Racemic intermediates are resolved using chiral acids (e.g., L-tartaric acid) .

How should purity and stability be assessed under varying conditions?

Category: Basic

Answer:

- HPLC analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) identify impurities .

- Accelerated stability studies: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Degradation products are monitored via LC-MS .

- pH stability: Test solubility and degradation in buffers (pH 1–12) to identify optimal storage conditions .

What methods are used to study metal-complex formation?

Category: Advanced

Answer:

- Potentiometric titrations: Determine stability constants (log K) for complexes with Ni(II) or Cu(II) ions .

- Solution calorimetry: Quantify enthalpy changes during metal-ligand binding .

- UV-VIS spectroscopy: Monitor d-d transition bands (e.g., λ = 600–700 nm for Cu(II) complexes) to assess coordination geometry .

How can structure-activity relationships (SAR) be systematically evaluated?

Category: Advanced

Answer:

- Substituent variation: Synthesize derivatives with modified alkyl chains (C6–C17) or methoxy groups to test antibacterial/antifungal activity .

- Biological assays: Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to compare analogs .

- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or topoisomerase IV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.